molecular formula C17H14Cl2N2O B12928255 6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol CAS No. 36951-85-6

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol

Cat. No.: B12928255
CAS No.: 36951-85-6
M. Wt: 333.2 g/mol
InChI Key: GFNMCJGABJMVFQ-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is a complex organic compound with a unique structure that includes a pyrimidoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimidoisoindole core differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

CAS No.

36951-85-6

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol

InChI

InChI=1S/C17H14Cl2N2O/c18-14-7-6-11(10-15(14)19)17(22)13-5-2-1-4-12(13)16-20-8-3-9-21(16)17/h1-2,4-7,10,22H,3,8-9H2

InChI Key

GFNMCJGABJMVFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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